

# Tazarotenic Acid-d6: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Tazarotenic acid-d6

Cat. No.: B12420101

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tazarotenic acid-d6**, the deuterated analogue of the active metabolite of the third-generation topical retinoid, Tazarotene. This document outlines its physicochemical properties, analytical methodologies, and biological mechanism of action, serving as a comprehensive resource for its application in research and development. **Tazarotenic acid-d6** is primarily utilized as an internal standard for the accurate quantification of tazarotenic acid in biological samples during pharmacokinetic and metabolic studies.<sup>[1]</sup>

## Physicochemical Properties and Identification

**Tazarotenic acid-d6** is a stable, isotopically labeled form of Tazarotenic acid. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Compound Identification

Identifier	Value
Compound Name	Tazarotenic Acid-d6
Synonym(s)	AGN 190299-d6
CAS Number	1794760-38-5[2][3]
Unlabeled CAS	118292-41-4

Table 2: Molecular and Physical Properties

Property	Value
Molecular Formula	C <sub>19</sub> H <sub>11</sub> D <sub>6</sub> NO <sub>2</sub> S[2][3][4]
Molecular Weight	329.45 g/mol [2][3][4]
Appearance	White to light brown powder
Solubility	Soluble in DMSO (20 mg/mL, clear)
Storage	2-8°C

## Analytical Data and Quality Control

A Certificate of Analysis (CoA) for **Tazarotenic acid-d6**, as with any reference standard, typically includes data verifying its identity, purity, and quality. While a specific CoA for **Tazarotenic acid-d6** is not publicly available, a representative analysis would include the following tests.

Table 3: Representative Certificate of Analysis Data

Test	Specification	Typical Method
Identity		
<sup>1</sup> H NMR	Conforms to structure[5]	Nuclear Magnetic Resonance Spectroscopy
Mass Spectrometry	Conforms to expected mass	Mass Spectrometry (MS)
Purity		
HPLC/UPLC	≥98%	High-Performance Liquid Chromatography / Ultra-Performance Liquid Chromatography
Physical Properties		
Appearance	White to light brown powder	Visual Inspection
Solubility	Soluble in DMSO	Solubilization Test

## Experimental Protocols

The accurate quantification of Tazarotenic acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. **Tazarotenic acid-d6** serves as an ideal internal standard in such assays.

### Bioanalytical Method for Tazarotenic Acid Quantification using UPLC-QDa

This protocol is based on a validated method for the simultaneous quantification of Tazarotene and Tazarotenic acid in porcine skin, which can be adapted for other biological matrices.[6]

Objective: To accurately measure the concentration of Tazarotenic acid in a biological sample.

Materials and Reagents:

- Tazarotenic acid standard

- **Tazarotenic acid-d6** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- Biological matrix (e.g., plasma, skin homogenate)

Instrumentation:

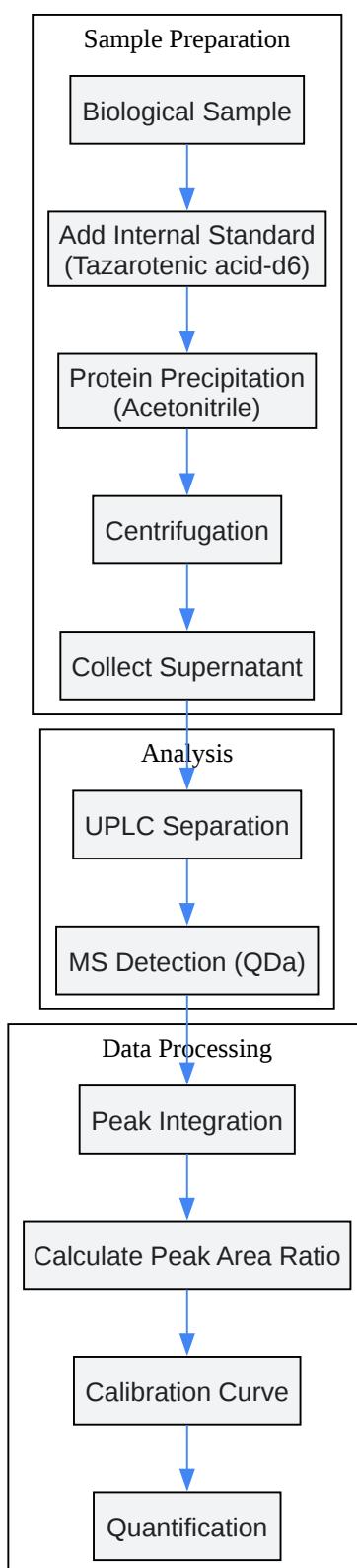
- Ultra-Performance Liquid Chromatography (UPLC) system
- Quadrupole Dalton (QDa) Mass Spectrometry detector

Procedure:

- Sample Preparation:
  - Thaw biological samples on ice.
  - Perform protein precipitation by adding three volumes of cold acetonitrile containing **Tazarotenic acid-d6** (internal standard) to one volume of the sample.
  - Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
  - Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
  - Carefully transfer the supernatant to a clean vial for UPLC-QDa analysis.
- Chromatographic Conditions:
  - Column: A suitable C18 reversed-phase column.
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable run time to ensure separation of the analyte from matrix components.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Capillary Voltage: 1.5 kV.
  - Cone Voltage: 15 V.
  - Selected Ion Recording (SIR):
    - Tazarotenic acid:  $m/z$   $[M+H]^+$
    - **Tazarotenic acid-d6**:  $m/z$   $[M+H]^+$  (adjusted for deuterium mass)
- Data Analysis:
  - Integrate the peak areas for both Tazarotenic acid and **Tazarotenic acid-d6**.
  - Calculate the ratio of the analyte peak area to the internal standard peak area.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the Tazarotenic acid standards.
  - Determine the concentration of Tazarotenic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for this bioanalytical method.



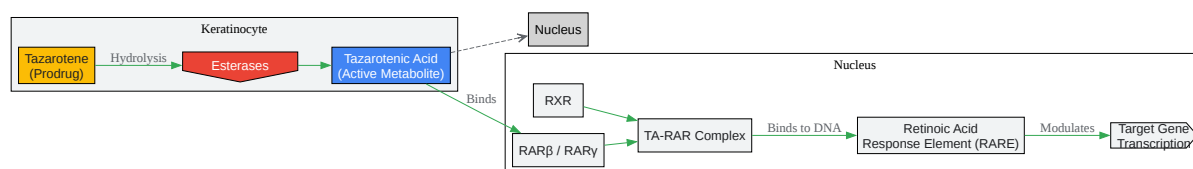
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Caption: Bioanalytical workflow for Tazarotenic acid quantification.

## Mechanism of Action and Signaling Pathway

Tazarotene is a prodrug that is rapidly hydrolyzed by esterases in the skin to its active form, Tazarotenic acid.[7][8] The pharmacological effects of Tazarotene are attributable to the action of Tazarotenic acid.

Tazarotenic acid is a potent and selective agonist of retinoic acid receptors (RARs), with a particular affinity for the RAR $\beta$  and RAR $\gamma$  subtypes.[7][9][10] Upon entering the cell and being converted from Tazarotene, Tazarotenic acid translocates to the nucleus.



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Caption: Conversion of Tazarotene to Tazarotenic acid and nuclear entry.

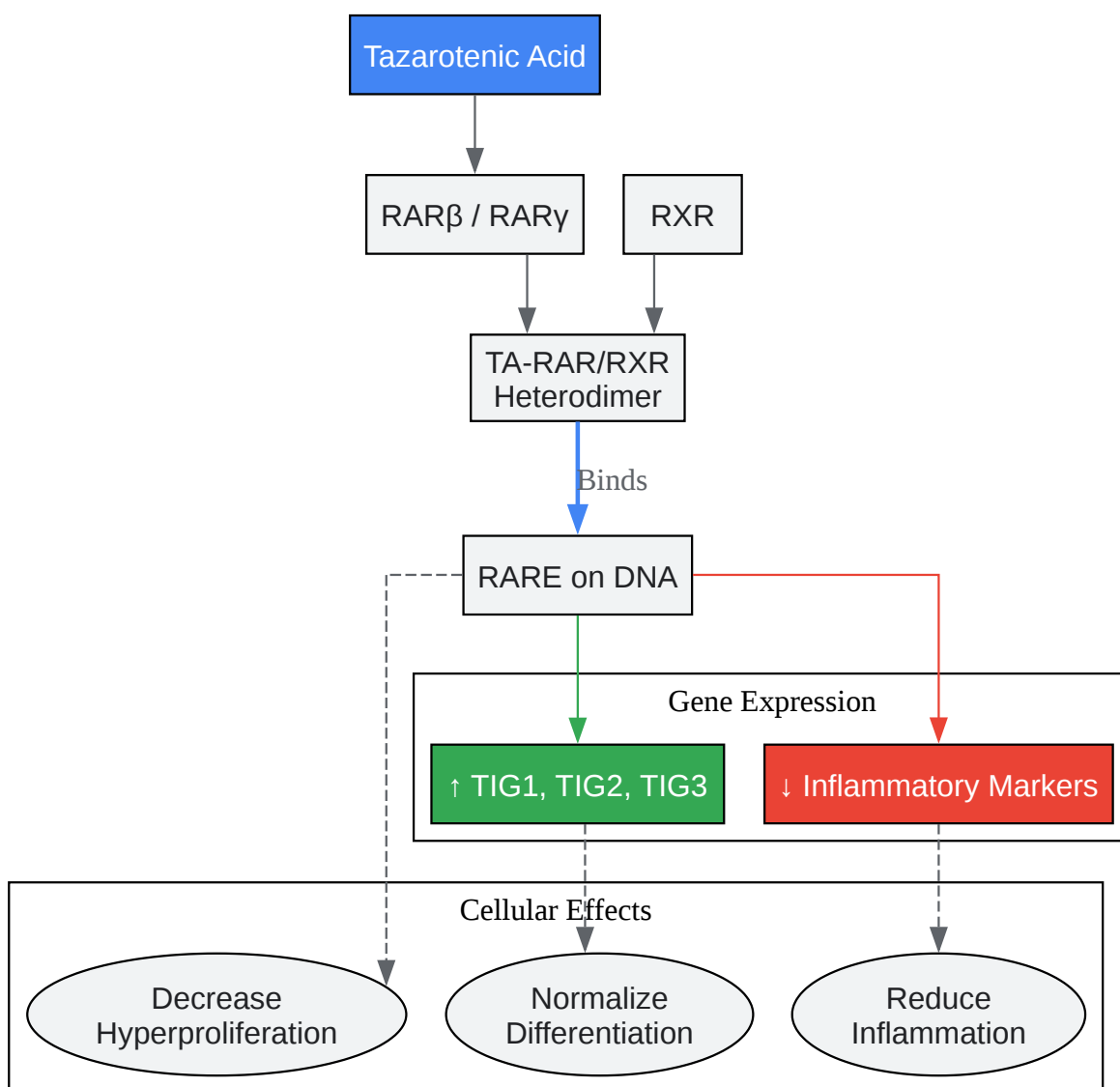
In the nucleus, Tazarotenic acid binds to RARs, which then form heterodimers with retinoid X receptors (RXRs).[11] This complex subsequently binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[11][12] This binding modulates the transcription of these genes, leading to the observed therapeutic effects.[7][12]

The downstream effects of this signaling cascade include:

- Normalization of Keratinocyte Differentiation: Tazarotenic acid helps regulate the abnormal proliferation and differentiation of keratinocytes, which is a key factor in conditions like psoriasis and acne.[10][12][13]

- Anti-inflammatory Effects: It possesses anti-inflammatory properties that help reduce the redness and swelling associated with dermatological disorders.[12]
- Gene Expression Modulation: Tazarotenic acid upregulates the expression of genes such as Tazarotene-induced genes (TIG1, TIG2, and TIG3) and downregulates markers of inflammation and hyperproliferation.[14][15]

The following diagram illustrates the nuclear signaling pathway of Tazarotenic acid.



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